N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation reaction between 5-bromo-2-fluorobenzaldehyde and 2-phenyl-4-quinolinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The bromine and fluorine atoms in the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor and its pharmacological properties.
Materials Science: It is explored for its use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is unique due to the presence of both bromine and fluorine atoms in its structure, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Properties
Molecular Formula |
C23H15BrFN3O |
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Molecular Weight |
448.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H15BrFN3O/c24-17-10-11-20(25)16(12-17)14-26-28-23(29)19-13-22(15-6-2-1-3-7-15)27-21-9-5-4-8-18(19)21/h1-14H,(H,28,29)/b26-14+ |
InChI Key |
BVMZBZXGTQZIGA-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=C(C=CC(=C4)Br)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=C(C=CC(=C4)Br)F |
Origin of Product |
United States |
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